Chalcomoracin is a natural compound classified as a Diels-Alder adduct, primarily derived from the leaves of the mulberry tree (Morus spp.). This compound has garnered attention due to its complex structure and significant biological activities. Chalcomoracin is characterized by its unique bicyclic framework, which results from the cycloaddition reaction between a diene and a dienophile, specifically a chalcone derivative. Its molecular formula is , and it exhibits notable properties that make it a subject of interest in both synthetic and medicinal chemistry.
Chalcomoracin is synthesized through a Diels-Alder reaction, which involves an intermolecular [4+2]-cycloaddition between a dehydroprenylphenol diene and an alpha,beta-unsaturated chalcone. This reaction is facilitated by the presence of a free phenolic group in the 2'-hydroxychalcone, which enhances the reactivity of the diene . The Diels-Alder reaction is crucial for constructing carbon-carbon bonds with high regio- and stereoselectivity, making it an essential method in organic synthesis.
Chalcomoracin exhibits various biological activities, particularly as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by triggering specific cellular pathways . Moreover, it has been identified as a potential inhibitor of alpha-glucosidase, an enzyme implicated in carbohydrate metabolism, suggesting its utility in managing diabetes by slowing down glucose absorption . The binding mechanism of chalcomoracin to alpha-glucosidase has been characterized as an entropy-driven spontaneous reaction, indicating its effectiveness as an inhibitor .
The synthesis of chalcomoracin typically involves biomimetic approaches that mimic natural biosynthetic pathways. Key methods include:
These synthetic pathways highlight the compound's complexity and the intricate chemistry involved in its formation.
Chalcomoracin has several applications, particularly in pharmaceuticals:
Research has focused on the interactions between chalcomoracin and various biological targets. Notably, studies have demonstrated its binding affinity to alpha-glucosidase, confirming its role as an enzyme inhibitor . Additionally, computational studies have provided insights into its binding mechanisms and interactions at the molecular level, enhancing our understanding of how this compound exerts its biological effects.
Chalcomoracin shares structural and functional similarities with several other natural products derived from mulberry or related species. Here are some comparable compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Mulberrofuran C | Diels-Alder adduct | Antioxidant, anticancer properties |
| Morachalcone A | Chalcone precursor | Antimicrobial activity |
| Kuwanon Y | Flavonoid derivative | Anti-inflammatory effects |
| Guangsangon E | Related Diels-Alder adduct | Antidiabetic properties |
Chalcomoracin is unique among these compounds due to its specific structural configuration and potent biological activities, particularly its dual role as both an anticancer agent and an alpha-glucosidase inhibitor.
Chalcomoracin exhibits a bicyclic framework formed via a [4+2] Diels-Alder reaction between a dehydroprenylphenol diene and an α,β-unsaturated chalcone dienophile. The core structure comprises:
Stereochemical Configuration
The compound contains three stereocenters:
| Position | Configuration | Functional Group |
|---|---|---|
| C-1' | R | Cyclohexene ring |
| C-2' | S | Diol arrangement |
| C-3' | R | Methanone bridge |
This configuration is critical for its bioactivity, as deviations alter binding interactions with enzymatic targets.
Chalcomoracin’s physicochemical profile influences its solubility, permeability, and metabolic stability. Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₉H₃₆O₉ | |
| Molecular Weight | 648.7 g/mol | |
| LogP | 8.26 | |
| Polar Surface Area (PSA) | 171.82 Ų | |
| Solubility (Predicted) | Low aqueous solubility |
LogP and Solubility
Its high LogP (8.26) indicates significant hydrophobicity, contributing to poor aqueous solubility. Computational models suggest challenges in bioavailability due to limited solubility (log S < 6).
Chalcomoracin is characterized using advanced spectroscopic methods to confirm its structure and purity:
| Nucleus | Key Assignments (δ, ppm) | Functional Group |
|---|---|---|
| ¹H | 1.94 (s, 3H, H-7″) | Methyl group |
| 4.10 (br s, 1H, H-3″) | Cyclohexene ring | |
| ¹³C | 207.5 (C-8″) | Methanone bridge |
| 162.5 (C-10″) | Hydroxyl groups |
These signals align with literature data for Diels-Alder adducts.
Key peaks include:
No crystal structures of chalcomoracin have been reported. Challenges in crystallization are attributed to its complex stereochemistry and flexibility.
Molecular docking studies reveal: